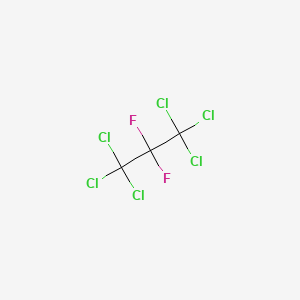

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane

Descripción general

Descripción

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane is a chemical compound with the molecular formula C₃Cl₆F₂ and a molecular weight of 286.747 g/mol It is characterized by its six chlorine atoms and two fluorine atoms attached to a propane backbone

Métodos De Preparación

The synthesis of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,1,1,3,3,3-hexachloropropane with a fluorinating agent under controlled conditions . Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups using appropriate reagents.

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated or fluorinated derivatives.

Oxidation Reactions: Oxidation can result in the formation of more oxidized products, depending on the conditions and reagents used.

Common reagents for these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Intermediate in Fluorinated Compounds Synthesis

- 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane serves as an intermediate in the production of other fluorinated compounds such as 1,1,1,3,3,3-Hexafluoropropane. The transformation involves a reaction with hydrogen fluoride (HF), which highlights its role in the synthesis of refrigerants and other fluorinated chemicals .

-

Catalysis in Organic Reactions

- The compound is utilized in catalyzing electrophilic addition reactions to benzene derivatives. Its chlorinated structure allows it to facilitate reactions that are thermodynamically unfavorable without requiring extreme conditions . This application is particularly valuable in synthetic organic chemistry for producing complex molecules.

- Environmental Studies

Industrial Applications

- Refrigeration and Air Conditioning

- Aerosol Propellant

Case Study 1: Synthesis of Hexafluoropropane

A study demonstrated the efficiency of using this compound as an intermediate for synthesizing hexafluoropropane through a controlled reaction with HF at elevated temperatures. The yield and purity of the product were significantly improved compared to traditional methods that did not utilize this compound .

Case Study 2: Environmental Impact Assessment

Research conducted on the atmospheric degradation of CFCs highlighted the persistence of hexachloro compounds and their potential contribution to ozone depletion. A field study measured concentrations of CFC-212 in various environments and assessed its breakdown products over time . This study provided crucial data for regulatory agencies focusing on reducing harmful emissions.

Mecanismo De Acción

The mechanism of action of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can affect the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .

Comparación Con Compuestos Similares

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane can be compared with other similar compounds, such as:

1,1,1,3,3,3-Hexachloropropane: Lacks the fluorine atoms, making it less reactive in certain contexts.

1,1,1,3,3,3-Hexafluoropropane: Contains only fluorine atoms, which can significantly alter its chemical properties and reactivity.

1,1,1,2,2,3-Hexachloro-3,3-difluoropropane: Has a different arrangement of chlorine and fluorine atoms, leading to different reactivity and applications.

Actividad Biológica

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane (also known as R-212CA) is a synthetic organic compound characterized by its complex halogenated structure. With the molecular formula C₃Cl₆F₂ and a molecular weight of approximately 286.75 g/mol, this compound is notable for its stability and resistance to degradation. Its unique halogenation pattern makes it a subject of interest in various fields including chemistry, biology, and medicine.

The compound consists of six chlorine atoms and two fluorine atoms attached to a propane backbone. The halogen atoms significantly influence its chemical behavior and biological interactions. The mechanism of action primarily involves the interaction of these halogens with biological macromolecules through hydrogen bonding and van der Waals forces. This reactivity can lead to various biological effects depending on the specific context of exposure or application .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Toxicity : Studies have shown that inhalation of this compound at concentrations as low as 25 ppm can result in significant effects on rat fetuses . The LD50 value for injection in rats is reported to be approximately 827 mg/kg .

- Endocrine Disruption : There is evidence suggesting that halogenated compounds can disrupt endocrine functions. The specific effects of R-212CA on hormonal pathways require further investigation but are consistent with the behavior of other chlorinated compounds .

- Potential Pharmaceutical Applications : Research is ongoing to explore the use of this compound in the development of pharmaceuticals. Its unique structure may allow for the creation of new drugs that leverage its halogenation properties for enhanced efficacy or specificity against certain biological targets .

Case Studies

Several studies have focused on the biological implications of halogenated compounds similar to this compound:

- Developmental Toxicology : A significant study highlighted the teratogenic effects observed in animal models exposed to halogenated hydrocarbons. The results indicated that such compounds could lead to developmental issues when exposure occurs during critical periods of fetal development .

- Reproductive Toxicity : Another investigation examined the reproductive toxicity associated with exposure to high levels of chlorinated compounds. It was found that these substances could impair reproductive health and lead to adverse outcomes in offspring .

Applications in Research

The compound's unique properties make it useful in various scientific applications:

- Synthetic Chemistry : It serves as a reagent in organic synthesis and as a precursor for producing other fluorinated and chlorinated compounds .

- Biological Studies : Its distinctive halogenation pattern allows researchers to study the effects of halogens on biological systems more broadly .

Comparative Analysis

To better understand the biological activity and safety profile of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | LD50 (mg/kg) | Toxicity Effects |

|---|---|---|---|

| This compound (R-212CA) | C₃Cl₆F₂ | 827 | Significant fetal effects at 25 ppm |

| 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane | C₁₂H₈Cl₄ | 1600 | Endocrine disruption |

| 1-Bromo-2-chloro-4-fluorobenzene | C₆H₄BrClF | 450 | Reproductive toxicity |

Propiedades

IUPAC Name |

1,1,1,3,3,3-hexachloro-2,2-difluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl6F2/c4-2(5,6)1(10,11)3(7,8)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVCODVAPNKSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074322 | |

| Record name | CFC-212ca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-26-1 | |

| Record name | 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2-difluoro-1,1,1,3,3,3-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CFC-212ca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.